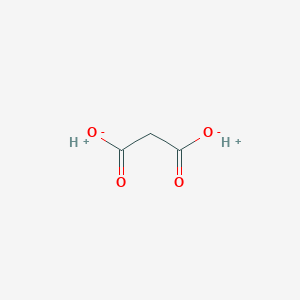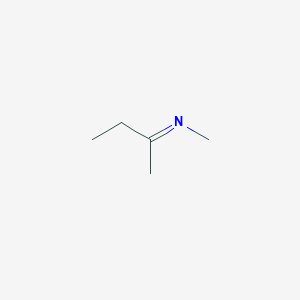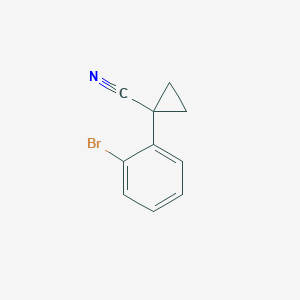
2,4,6-Tribromobenzenesulfonyl chloride
描述
2,4,6-Tribromobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Br3ClO2S and a molecular weight of 413.31 g/mol . It is a halogenated sulfonyl chloride derivative, characterized by the presence of three bromine atoms and a sulfonyl chloride group attached to a benzene ring. This compound is primarily used in organic synthesis and various chemical research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromobenzenesulfonyl chloride typically involves the bromination of benzenesulfonyl chloride. The reaction is carried out by treating benzenesulfonyl chloride with bromine in the presence of a suitable catalyst, such as iron or aluminum chloride, under controlled conditions. The reaction proceeds as follows:
C6H5SO2Cl+3Br2→C6H2Br3SO2Cl+3HBr
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat dissipation. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
2,4,6-Tribromobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to 2,4,6-tribromobenzenesulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form sulfonyl fluoride derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrogen chloride formed.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether are used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学研究应用
2,4,6-Tribromobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of various sulfonamide and sulfonate derivatives.
Proteomics Research: Employed in the modification of proteins and peptides, aiding in the study of protein structure and function.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds, particularly those containing sulfonamide moieties.
Material Science: Used in the preparation of functionalized polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 2,4,6-Tribromobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. Upon reaction with nucleophiles, the compound forms covalent bonds with the nucleophile, resulting in the substitution of the chloride group. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.
相似化合物的比较
Similar Compounds
2,4,6-Tribromobenzenesulfonic Acid: Similar in structure but lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
2,4,6-Trichlorobenzenesulfonyl Chloride: Contains chlorine atoms instead of bromine, resulting in different reactivity and physical properties.
2,4,6-Trimethylbenzenesulfonyl Chloride: Contains methyl groups instead of bromine, leading to different steric and electronic effects.
Uniqueness
2,4,6-Tribromobenzenesulfonyl chloride is unique due to the presence of three bromine atoms, which significantly influence its reactivity and physical properties. The bromine atoms increase the electrophilicity of the sulfonyl chloride group, enhancing its reactivity towards nucleophiles. Additionally, the compound’s high molecular weight and density make it suitable for specific applications in organic synthesis and material science.
属性
IUPAC Name |
2,4,6-tribromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3ClO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPKHRUYQGPMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553116 | |
| Record name | 2,4,6-Tribromobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115876-73-8 | |
| Record name | 2,4,6-Tribromobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115876-73-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4,6-Tribromobenzenesulfonyl chloride preferred over other sulfonyl chlorides in this specific reaction?
A1: The research highlights the use of sterically hindered sulfonyl chlorides, specifically 2,4,6-Trichlorobenzenesulfonyl chloride and this compound, for the regioselective conversion of primary alcohols into iodides in unprotected methyl furanosides and pyranosides. [, ] The steric hindrance around the sulfur atom in these compounds plays a crucial role. This bulky structure hinders the reaction at other hydroxyl groups within the sugar molecule, leading to selective sulfonylation only at the less hindered primary alcohol. This selectivity is crucial for achieving the desired regioselective iodination.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B177750.png)


![1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B177758.png)

![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)



